molecular formula C13H10F2O2 B13709617 Bis(4-fluorophenoxy)methane

Bis(4-fluorophenoxy)methane

Cat. No.: B13709617
M. Wt: 236.21 g/mol
InChI Key: IQPHWXMTVHYWDP-UHFFFAOYSA-N
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Description

Bis(4-fluorophenoxy)methane is an organic compound with the molecular formula C13H10F2O It is characterized by the presence of two fluorophenyl groups attached to a central methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenoxy)methane typically involves the reaction of 4-fluorophenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the electrophilic carbon of formaldehyde, leading to the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenoxy)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Bis(4-fluorophenoxy)methane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of polymers, coatings, and other materials due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which Bis(4-fluorophenoxy)methane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)methane
  • Bis(4-fluorophenyl)methanol
  • 4,4’-Difluorodiphenylmethane

Uniqueness

Bis(4-fluorophenoxy)methane is unique due to the presence of the methylene bridge connecting two fluorophenyl groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

1-fluoro-4-[(4-fluorophenoxy)methoxy]benzene

InChI

InChI=1S/C13H10F2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2

InChI Key

IQPHWXMTVHYWDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCOC2=CC=C(C=C2)F)F

Origin of Product

United States

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